2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile
Overview
Description
Scientific Research Applications
Photodecarboxylation and Radical Reactions
One study explored the photodecarboxylation of 2-phenylpropionic acid in various solvents, leading to a range of products including ethylbenzene and acetophenone. This research demonstrates the potential for using 2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile in radical-induced reactions and photolytic processes to produce industrially relevant compounds (Jiménez, Miranda, & Tormos, 1995).
Flame Retardants and Environmental Impact
Another application involves the study of current-use flame retardants in the environment, specifically in the eggs of herring gulls from the Laurentian Great Lakes. This research illustrates the environmental distribution and potential impact of flame retardants, including compounds structurally similar to 2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile (Gauthier, Hebert, Weseloh, & Letcher, 2007).
Catalysis and Organic Synthesis
The compound also finds application in organic synthesis , such as its use in the Beckmann rearrangement catalyzed by cyclopropenium ions. This highlights its potential role in facilitating complex organic transformations, which could be useful in pharmaceutical synthesis and material science (Srivastava, Patel, Garima, & Yadav, 2010).
Electrochemical Studies and Hydrogen Production
In electrochemical research, [Ni(PPh2NBn2)2(CH3CN)]2+ was investigated as an electrocatalyst for hydrogen production in acetonitrile. This study offers insights into the electrocatalytic properties of metal complexes involving similar nitrile ligands, demonstrating their potential in renewable energy applications (Appel, Pool, O’Hagan, Shaw, Yang, Dubois, & Dubois, 2011).
Molecular Imprinting and Analytical Chemistry
Molecularly imprinted polymers (MIPs) utilizing 2,4,6-trichlorophenol as a template molecule were developed for the selective preconcentration of phenolic compounds from environmental water samples. This application showcases the potential of 2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile in creating selective sorbents for environmental monitoring and analysis (Feng, Zhao, & Lin, 2009).
properties
IUPAC Name |
2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTPKGSCVKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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